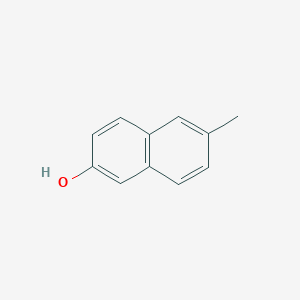

6-Methylnaphthalen-2-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWKZEFERHFBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287619 | |

| Record name | 6-methylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17579-79-2 | |

| Record name | 17579-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylnaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methylnaphthalen 2 Ol and Its Derivatives

Strategies for Direct Synthesis of 6-Methylnaphthalen-2-ol

The direct synthesis of this compound presents a challenge in controlling the regioselectivity of the methylation of the 2-naphthol (B1666908) scaffold. Several methods have been investigated to achieve this, ranging from classical electrophilic aromatic substitution to more advanced catalytic approaches.

One of the primary precursor-based routes for the synthesis of this compound involves the Friedel-Crafts alkylation of 2-naphthol. wikipedia.org This electrophilic aromatic substitution reaction typically utilizes an alkylating agent in the presence of a Lewis acid catalyst. wikipedia.orgmt.com The hydroxyl group of 2-naphthol is an activating group, directing incoming electrophiles to the ortho and para positions. However, controlling the regioselectivity to favor substitution at the 6-position (para to the hydroxyl group) over the 1-position (ortho to the hydroxyl group) can be challenging.

Another established, albeit indirect, route starts with the bromination of 2-naphthol. This reaction can be followed by methylation of the resulting brominated naphthol derivative. orgsyn.org For instance, 2-naphthol can be brominated to yield intermediates which are then subjected to methylation. orgsyn.org A multi-step synthesis has been described for the preparation of 6-bromo-2-methoxynaphthalene from 2-naphthol, which involves bromination and subsequent methylation. orgsyn.org This intermediate could potentially be converted to this compound through a Grignard reaction followed by demethylation.

A synthetic method for 6-hydroxy-2-naphthaldehyde (B1303687) starting from beta-naphthol has been disclosed which involves bromination, reduction, methylation, a Grignard reaction, and finally demethylation. patsnap.com This pathway highlights the utility of halogenated naphthol precursors in building more complex substituted naphthalenes.

Recent advancements in synthetic methodologies have focused on improving the regioselectivity and efficiency of the synthesis of substituted naphthols. Catalytic methods for the regioselective Friedel-Crafts alkylation of beta-naphthol with allylic alcohols have been developed, allowing for selective α-alkylation. rsc.org While this demonstrates progress in controlling regioselectivity, achieving selective methylation at the 6-position remains a specific challenge.

The use of different catalysts and reaction conditions can influence the product distribution in the alkylation of 2-naphthol. For instance, the alkylation of 2-naphthol with ethanol (B145695) over H-mordenite catalysts has been studied, leading to a mixture of O-alkylated and C-alkylated products, including 1-ethyl-2-naphthol and 2-ethoxynaphthalene. ppor.az The optimization of reaction parameters such as temperature, pressure, and catalyst composition is crucial for maximizing the yield of the desired isomer.

Continuous-flow gas-phase methylation of 2-naphthol using dimethyl carbonate over a solid-supported base catalyst has been reported as a green chemistry approach. acs.orgcore.ac.uk This method offers high conversion and produces minimal waste, demonstrating an advancement in process optimization for naphthol methylation. acs.orgcore.ac.uk

| Method | Precursor | Reagents | Key Features |

| Friedel-Crafts Alkylation | 2-Naphthol | Alkylating agent, Lewis acid | Direct but can lead to isomeric mixtures |

| Multi-step Synthesis | 2-Naphthol | Bromine, Methylating agent, Grignard reagent | Indirect route offering better control over substitution patterns |

| Catalytic Alkylation | 2-Naphthol | Allylic alcohols, p-TsOH | High regioselectivity for α-alkylation |

| Continuous-flow Methylation | 2-Naphthol | Dimethyl carbonate, Solid-supported base | Green and efficient process |

Derivatization Pathways and Functionalization Strategies

Once this compound is synthesized, it can be further modified through various functionalization strategies to create a diverse range of derivatives with potentially valuable properties.

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. medcraveonline.commedcraveonline.com This reaction is a common strategy for structural modification of natural product compounds to enhance their biological activity or alter their physicochemical properties. medcraveonline.commedcraveonline.com The esterification can be carried out using chemical catalysts or enzymes, with the latter often offering higher selectivity and milder reaction conditions. medcraveonline.commedcraveonline.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Carboxylic Acid/Acyl Halide | Acid/Base or Enzyme | 6-Methylnaphthalen-2-yl ester |

An alternative synthetic approach to this compound and its derivatives involves the reduction of a corresponding naphthalene-based ketone. For example, 2-acetyl-6-methoxynaphthalene (B28280) can be synthesized via the Friedel-Crafts acylation of 2-methoxynaphthalene. orgsyn.orgorientjchem.orggoogle.com The acetyl group can then be reduced to a hydroxyl group, and subsequent demethylation of the methoxy (B1213986) group would yield 6-(1-hydroxyethyl)naphthalen-2-ol. To obtain this compound, a precursor such as 6-methyl-2-acetylnaphthalene would be required, which would then be reduced. The regioselective reduction of the aromatic ring of naphthols using hydrosilane in methanol (B129727) has been demonstrated to produce 5,6,7,8-tetrahydronaphthols, showcasing the potential for selective reductions in the naphthalene (B1677914) system. acs.org

| Starting Material | Reducing Agent | Product |

| 2-Acetyl-6-methylnaphthalene | e.g., Sodium borohydride | 1-(6-Methylnaphthalen-2-yl)ethan-1-ol |

Nucleophilic aromatic substitution (SNA) on halogenated naphthalene precursors provides a versatile route for introducing a variety of functional groups. For instance, a bromo-substituted naphthalene derivative can serve as a precursor. The synthesis of 2-bromo-3-methylnaphthalene (B1267071) has been reported, which could potentially be a starting material for further functionalization. dergipark.org.tr The bromine atom can be displaced by a variety of nucleophiles, such as alkoxides, amines, or thiolates, to generate a range of derivatives. The synthesis of 6-bromo-2-methoxynaphthalene is a well-established process, and this compound can be a key intermediate for introducing substituents at the 6-position via nucleophilic substitution or organometallic coupling reactions. google.com

| Substrate | Nucleophile | Product |

| 2-Bromo-6-methylnaphthalene | Nu- | 2-Nu-6-methylnaphthalene |

Alkylation Reactions, including Tert-Butylation Processes

Alkylation of naphthols, including this compound, is a fundamental transformation for introducing alkyl groups onto the aromatic ring, thereby modifying the steric and electronic properties of the molecule. Tert-butylation, in particular, is a widely studied alkylation reaction for naphthols, often employed to introduce bulky tert-butyl groups that can enhance solubility and influence reactivity.

The tert-butylation of naphthol derivatives can be achieved through several methods, including Friedel-Crafts alkylation with a tert-butyl halide in the presence of a Lewis acid, or by reaction with isobutylene (B52900) or tert-butanol (B103910) in the presence of a protic acid. arkat-usa.org For instance, the tert-butylation of 6-methoxynaphthalen-2-ol, a closely related compound to this compound, has been successfully carried out using isobutylene in dichloromethane (B109758) with a catalytic amount of triflic acid. arkat-usa.org This reaction can lead to the formation of mono- and di-tert-butylated products. The position of the tert-butyl group(s) is influenced by the reaction conditions and the directing effects of the existing substituents on the naphthalene ring.

In a study on the tert-butylation of 6-methoxynaphthalen-2-ol with tert-butanol in a mixture of dichloromethane and trifluoroacetic acid, 3,7-di-tert-butyl-6-methoxynaphthalen-2-ol was synthesized. arkat-usa.org The structure of this product was confirmed by single crystal X-ray diffraction. arkat-usa.org Another approach involves the reaction of 2-naphthol with 2-chloro-2-methylpropane (B56623) and aluminum chloride in anhydrous dichloromethane, which yields 6-(tert-butyl)naphthalen-2-ol. chemicalbook.com

The reaction conditions for the tert-butylation of 2-naphthol derivatives are summarized in the table below.

| Starting Material | Reagents | Solvent | Catalyst | Product | Yield | Reference |

| 2-Naphthol | 2-Chloro-2-methylpropane | Dichloromethane | Aluminum chloride | 6-(tert-Butyl)naphthalen-2-ol | 12% | chemicalbook.com |

| 6-Methoxynaphthalen-2-ol | Isobutylene | Dichloromethane | Triflic acid | 2-tert-Butoxy-6-methoxynaphthalene | - | arkat-usa.org |

| 6-Methoxynaphthalen-2-ol | tert-Butanol | Dichloromethane/TFA | - | 3,7-di-tert-butyl-6-methoxynaphthalen-2-ol | - | arkat-usa.org |

Condensation Reactions for the Formation of Schiff Bases and Related Ligands

The hydroxyl group of this compound, being ortho to an activated aromatic position, readily participates in condensation reactions, particularly for the synthesis of Schiff bases. Schiff bases, characterized by the presence of an azomethine (-N=CH-) group, are formed by the condensation of a primary amine with an aldehyde or ketone. In the context of this compound, the corresponding hydroxy-substituted aldehydes are key precursors.

The synthesis of Schiff bases derived from hydroxyl-naphthaldehydes is a well-established process. For example, 1-((4-bromophenylimino)methyl)naphthalen-2-ol and 1-((4-chlorophenylimino)methyl)naphthalen-2-ol have been synthesized and characterized. science.gov Generally, the synthesis involves the reaction of a hydroxy-naphthaldehyde with a primary amine in a suitable solvent, often with acid or base catalysis.

A general method for synthesizing Schiff bases from naphtha[1,2-d]thiazol-2-amine involves dissolving the amine in glacial acetic acid and adding a substituted aromatic aldehyde dropwise with stirring, followed by refluxing the reaction mixture. nih.gov The resulting Schiff bases are then isolated by pouring the reaction mixture onto crushed ice. nih.gov This methodology can be adapted for the synthesis of Schiff bases from the corresponding amino derivatives of this compound or by first converting this compound to its corresponding aldehyde.

The following table provides examples of synthesized Schiff bases from naphthol-related precursors.

| Amine Component | Aldehyde Component | Solvent | Conditions | Product | Reference |

| Naphtha[1,2-d]thiazol-2-amine | Substituted aromatic aldehydes | Glacial Acetic Acid | Reflux, 8 h | Substituted Schiff bases of naphtha[1,2-d]thiazole-2-amine | nih.gov |

| 4-Bromoaniline | 2-Hydroxy-1-naphthaldehyde (B42665) | - | - | 1-((4-bromophenylimino)methyl)naphthalen-2-ol | science.gov |

| 4-Chloroaniline | 2-Hydroxy-1-naphthaldehyde | - | - | 1-((4-chlorophenylimino)methyl)naphthalen-2-ol | science.gov |

The resulting Schiff bases are versatile ligands that can coordinate with various metal ions to form stable complexes. For instance, zinc(II) complexes with Schiff bases derived from 1-[(3-diethylaminopropylimino)methyl]naphthalen-2-ol have been synthesized and structurally characterized. researchgate.net These complexes often exhibit interesting photophysical and biological properties.

Betti Reactions for the Preparation of Substituted β-Naphthol Derivatives

The Betti reaction is a multicomponent reaction that involves the condensation of a β-naphthol, an aldehyde, and an amine (typically ammonia (B1221849) or a primary or secondary amine) to form an α-aminoalkyl-β-naphthol, also known as a Betti base. rsc.orgnih.gov This reaction is a powerful tool for the synthesis of a diverse range of substituted β-naphthol derivatives in a single step. researchgate.net

The reaction of 2-naphthol, an aromatic aldehyde, and a heteroarylamine in water at room temperature can lead to the formation of 1-(aryl(heteroarylamino)methyl)naphthalene-2-ols in high yields. researchgate.net This demonstrates a green and efficient approach to the Betti reaction. The reaction can also be carried out under solvent-free conditions.

A series of novel β-naphthol derivatives have been synthesized via the Betti reaction of naphthalen-2-ol, a 6-substituted-benzo[d]thiazol-2-amine, and a heteroaryl aldehyde in an oil bath at 115–125 °C. nih.gov The resulting products showed promising pesticidal activities. nih.gov This highlights the utility of the Betti reaction in generating biologically active molecules.

| Naphthol Component | Aldehyde Component | Amine Component | Conditions | Product Type | Reference |

| Naphthalen-2-ol | Heteroaryl aldehyde | 6-Substituted-benzo[d]thiazol-2-amine | 115–125 °C, 1-2 h | 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol | nih.gov |

| 2-Naphthol | Aromatic aldehyde | Heteroaryl amine | Water, Room temperature, 25-65 min | 1-(Aryl(heteroarylamino)methyl)naphthalene-2-ols | researchgate.net |

| 2-Naphthol | Aryl aldehydes | α-Aminoacids | Solvent-free, 60 °C | Aminobenzylnaphthols | mdpi.com |

The Betti reaction with this compound would proceed in a similar fashion, yielding a variety of 1-substituted derivatives with potential applications in catalysis, materials science, and medicinal chemistry.

Catalytic Formation of Dibenzoxanthene Structures

Dibenzoxanthenes are a class of oxygen-containing heterocyclic compounds that can be synthesized through the condensation of β-naphthols with aldehydes. This reaction is typically catalyzed by an acid. The use of heterogeneous catalysts is particularly attractive due to their ease of separation and reusability.

The synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes has been achieved through a one-pot condensation of β-naphthol with various aromatic aldehydes using Sn(II)/nano silica (B1680970) as a green and reusable catalyst in ethanol at reflux. nih.govfrontiersin.org This method provides good to excellent yields of the desired products. Another efficient catalytic system for this transformation is W/Cu@g-C3N4, which allows for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes in high yields and short reaction times. nih.gov

The general procedure involves heating a mixture of the β-naphthol (2 equivalents), the aldehyde (1 equivalent), and the catalyst in a suitable solvent. nih.gov The reaction progress can be monitored by thin-layer chromatography. Upon completion, the catalyst can be filtered off, and the product isolated from the filtrate.

| Naphthol Component | Aldehyde Component | Catalyst | Solvent | Conditions | Product Yield | Reference |

| β-Naphthol | Aromatic/Aliphatic aldehydes | Sn(II)/nano silica (10 mol%) | Ethanol | Reflux, 3 h | 48-94% | nih.govfrontiersin.org |

| 2-Naphthol | Aromatic aldehydes | W/Cu@g-C3N4 (40 mg) | - | 110 °C, 60 min | 90% | nih.gov |

| β-Naphthol | Aryl aldehydes | Sulfonic acid functionalized silica | Solvent-free | - | Excellent yields | researchgate.net |

Given the reactivity of the β-naphthol moiety, this compound is expected to undergo this condensation reaction smoothly to afford the corresponding 6,6'-dimethyl-14-aryl-14H-dibenzo[a,j]xanthene derivatives.

Synthesis of Naphthalene-Containing Polymeric Materials and Precursors

Naphthalene-based polymers are of significant interest due to their enhanced thermal stability, mechanical properties, and potential for applications in various fields, including as catalytic supports. researchgate.netmdpi.com this compound can serve as a valuable monomer or precursor for the synthesis of such polymeric materials.

Naphthalene-based polymers can be synthesized through a one-stage Friedel–Crafts crosslinking reaction. mdpi.com This method has been used to prepare polymers from naphthalene, and the functionalization of the naphthalene monomer with hydroxyl groups can influence the properties of the resulting polymer. mdpi.com For example, using 1-naphthol (B170400) as a monomer in a Friedel-Crafts reaction with methylal as a crosslinking agent can lead to the formation of microporous networks. mdpi.com

Another approach to naphthalene-containing polymers involves the synthesis of hydroxyl-functionalized dimers from 1-naphthol or 2-naphthol, which can then be used in downstream polymerization reactions. google.com For instance, the reaction of 2-naphthol with paraformaldehyde in acetic acid can produce methylene-bridged dimers. google.com These dimers, containing reactive hydroxyl groups, can be further polymerized.

| Monomer/Precursor | Polymerization/Synthesis Method | Crosslinking Agent/Reactant | Resulting Polymer/Material | Reference |

| Naphthalene | Friedel–Crafts crosslinking | Methylal | Naphthalene-based polymers | mdpi.com |

| 2-Naphthol | Bridging reaction followed by polymerization | Paraformaldehyde | Naphthalene-containing polymers | google.com |

| Naphthalene and Melamine | One-pot polycondensation | - | Porous polyaminal-linked polymer (PAN-NA) | mdpi.com |

The incorporation of this compound into polymer structures could impart specific properties, such as increased hydrophobicity and altered solubility, making the resulting materials suitable for specialized applications.

Sustainable and Scalable Synthetic Approaches

Implementation of Continuous Flow Methodologies for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering several advantages over traditional batch processing. rsc.org These benefits include improved reaction control, enhanced safety, higher yields, and greater scalability. mdpi.com The application of continuous flow methodologies to the synthesis of derivatives of this compound holds significant potential for improving the efficiency and sustainability of these processes.

For instance, the synthesis of heterocyclic compounds, such as morpholines and oxazepanes, has been successfully achieved using continuous flow systems with Lewis acid-assisted photoredox catalysis. organic-chemistry.org This approach allows for reduced reaction times and improved reproducibility. organic-chemistry.org Similarly, the synthesis of spiro-naphthalene-1,2'- chemicalbook.comnih.govnih.govoxadiazol-4-ones has been demonstrated in both batch and continuous flow, with the flow method offering a cleaner product profile. beilstein-archives.org

The principles of continuous flow synthesis can be applied to the various reactions involving this compound described in the preceding sections. For example, alkylation, condensation, and Betti reactions could be adapted to flow reactors. This would involve pumping streams of the reactants and any necessary catalysts through a heated or irradiated reaction coil or microreactor. The product stream would then be collected continuously, allowing for straightforward purification and scale-up.

The key advantages of applying continuous flow synthesis include:

Precise control over reaction parameters: Temperature, pressure, and residence time can be accurately controlled, leading to better selectivity and reproducibility. rsc.org

Enhanced heat and mass transfer: The high surface-area-to-volume ratio in flow reactors facilitates efficient heat and mass transfer, which can accelerate reaction rates. rsc.org

Improved safety: The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents or exothermic reactions. rsc.org

Facilitated scale-up: Production can be increased by simply running the flow system for a longer duration or by using parallel reactors. mdpi.com

While specific examples of continuous flow synthesis of this compound derivatives are not extensively reported, the general applicability of this technology to the synthesis of related naphthalene-based compounds and other fine chemicals suggests that it is a promising avenue for future research and development. mdpi.combeilstein-archives.org

Utilization of Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a significant advancement in synthetic chemistry, offering considerable advantages over conventional heating methods. chemicaljournals.comeurekaselect.com This technique utilizes microwave energy to heat reactants directly and efficiently, leading to a dramatic reduction in reaction times, often from hours to minutes. chemicaljournals.comukm.my The rapid and uniform heating provided by microwaves can also lead to higher product yields, improved purity by minimizing side reactions, and enhanced energy efficiency. ukm.mynih.gov Consequently, MAOS is increasingly being adopted for the synthesis of complex organic molecules, including derivatives of this compound.

The application of microwave irradiation has proven particularly effective in multicomponent reactions for the synthesis of various naphthalene-based compounds. For instance, the synthesis of N,N-Bis-[(2-hydroxy-napthalene-1-yl) substituted phenyl-methyl] 4,4-diaminodiphenyl-sulphone derivatives, which are structurally related to derivatives that could be formed from this compound, has been successfully achieved using a microwave-assisted protocol. This method involves the condensation of 4,4`-diaminodiphenyl sulphone, benzaldehyde (B42025) derivatives, and β-naphthol. [2, 4] The use of microwave irradiation in this context significantly accelerates the reaction compared to traditional heating methods. eurekaselect.com

A notable example of the efficiency of microwave-assisted synthesis is in the preparation of Betti bases and their derivatives. The multicomponent reaction between a naphthol, an aldehyde, and an amine is significantly expedited under microwave irradiation. chemicaljournals.com This approach is not only faster but also often results in higher yields of the desired aminoalkylnaphthol derivatives.

The table below illustrates the comparative advantage of microwave-assisted synthesis over conventional heating for a selection of 2-naphthol derivatives, highlighting the significant reduction in reaction time and improvement in yield. While these examples utilize 2-naphthol as the starting material, the principles are directly applicable to the synthesis of derivatives from this compound.

Data adapted from comparative studies on the synthesis of naphthalene and benzothiazole (B30560) derivatives. [3, 13]

Furthermore, microwave-assisted protocols have been successfully employed in the synthesis of various heterocyclic systems fused or attached to the naphthalene core. For example, the synthesis of naphthaimidazoles through the condensation of 2,3-naphthalenediamine with various aldehydes is significantly more efficient under microwave irradiation compared to conventional refluxing.

The research findings for the synthesis of various 2-naphthol derivatives under microwave irradiation are summarized in the table below. These examples demonstrate the broad applicability of this technique for creating diverse molecular architectures based on the naphthol scaffold.

Data compiled from studies on microwave-assisted synthesis of 2-naphthol and naphthalene derivatives. ukm.myresearchgate.nettiu.edu.iqijprs.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental techniques for probing the bonding and electronic structure of molecules. Fourier Transform Infrared (FT-IR) spectroscopy reveals the vibrational frequencies of bonds within the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions between different energy levels.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FT-IR spectrum of 6-methylnaphthalen-2-ol is expected to exhibit several characteristic absorption bands that confirm its structure.

Key Vibrational Modes:

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group's stretching vibration. The broadness of this peak is due to hydrogen bonding between molecules in the solid state.

Aromatic C-H Stretching: Sharp absorption bands are expected to appear just above 3000 cm⁻¹ (typically in the 3000-3100 cm⁻¹ range), corresponding to the stretching vibrations of the C-H bonds on the naphthalene (B1677914) ring. vscht.cz

Aliphatic C-H Stretching: Absorption bands corresponding to the C-H stretching vibrations of the methyl (-CH₃) group are expected to be observed in the region of 2850-3000 cm⁻¹. amazonaws.com Specifically, the asymmetric and symmetric stretching of the methyl group typically appear around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. amazonaws.com

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic naphthalene ring will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. vscht.cz Aromatic hydrocarbons typically show absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges. vscht.cz

C-O Stretching: A strong absorption band is expected in the 1200-1300 cm⁻¹ region, which is characteristic of the C-O stretching vibration of the phenol (B47542) group.

C-H Bending: Out-of-plane C-H bending vibrations (γC-H) of the aromatic ring are expected in the fingerprint region, typically below 900 cm⁻¹. researchgate.net The pattern of these bands can provide information about the substitution pattern on the naphthalene ring. For the related compound 2-naphthol (B1666908), characteristic out-of-plane C-H bending bands appear at 844, 814, and 742 cm⁻¹. researchgate.net

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on the analysis of its functional groups and data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium, Sharp |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong, Sharp |

| C-O Stretch | 1200-1300 | Strong |

| Aromatic C-H Bend (Out-of-plane) | < 900 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu For aromatic compounds like this compound, the absorption is primarily due to π → π* electronic transitions within the conjugated naphthalene ring system. ufg.brlibretexts.org

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the naphthalene chromophore. The presence of the hydroxyl (-OH) and methyl (-CH₃) substituents can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted naphthalene. This phenomenon is known as a bathochromic shift (shift to longer wavelength) or hypsochromic shift (shift to shorter wavelength).

For comparison, the UV spectrum of the parent molecule, naphthalene, in ethanol (B145695) exhibits absorption maxima at approximately 221 nm, 275 nm, and 312 nm. The related compound, 2-naphthol, shows absorption maxima that are shifted to longer wavelengths due to the electron-donating effect of the hydroxyl group.

Based on the structure of this compound and data from similar compounds, the following UV-Vis absorption characteristics are anticipated in a non-polar solvent like hexane:

| Electronic Transition | Expected λmax (nm) | Description |

|---|---|---|

| S₀ → S₂ (¹Lₐ band) | ~280-290 | Strong absorption |

| S₀ → S₁ (¹Lₑ band) | ~320-330 | Weaker, structured absorption |

The extent of conjugation in the naphthalene ring system is the primary determinant of the absorption wavelengths. utoronto.ca The electronic transitions observed are typically the result of the promotion of π electrons to higher energy π* orbitals. ufg.brlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and through-space interactions.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by neighboring atoms and functional groups.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

Expected ¹H NMR Signals:

Aromatic Protons: The protons on the naphthalene ring will appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and splitting patterns (multiplicity) will depend on their position relative to the hydroxyl and methyl groups.

Methyl Protons: The three protons of the methyl group (-CH₃) are chemically equivalent and will therefore appear as a singlet in the upfield region, typically around 2.4-2.5 ppm.

Hydroxyl Proton: The chemical shift of the hydroxyl proton (-OH) is variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It can appear as a broad singlet anywhere between 4.0 and 8.0 ppm.

The following table presents a tentative assignment of the ¹H NMR chemical shifts for this compound, based on general principles and data for related compounds. The exact values can vary depending on the solvent and the specific NMR instrument used.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.0 - 8.0 | m (multiplet) | - |

| -CH₃ | ~2.45 | s (singlet) | - |

| -OH | Variable (e.g., 4.0 - 8.0) | s (singlet), broad | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal in the spectrum.

The ¹³C NMR spectrum of this compound is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence of signals.

Expected ¹³C NMR Signals:

Aromatic Carbons: The ten carbons of the naphthalene ring will resonate in the downfield region, typically between 110 and 160 ppm. The carbon atom attached to the hydroxyl group (C-2) is expected to be the most downfield-shifted among the aromatic carbons due to the deshielding effect of the oxygen atom. The quaternary carbons (those not bonded to any hydrogen atoms) will generally show weaker signals.

Methyl Carbon: The carbon of the methyl group (-CH₃) will appear in the upfield region, typically around 20-22 ppm.

The following table provides an approximate assignment of the ¹³C NMR chemical shifts for this compound.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | ~155 |

| Aromatic C-CH₃ | ~135 |

| Other Aromatic C | 110 - 135 |

| -CH₃ | ~21 |

Advanced NMR Techniques for Molecular Interaction Studies (e.g., ¹H NMR Titration)

Advanced NMR techniques can be employed to study non-covalent interactions between this compound and other molecules. ¹H NMR titration is a particularly useful method for investigating host-guest complexation and determining binding constants. beilstein-journals.org

In a typical ¹H NMR titration experiment, the ¹H NMR spectrum of a solution of this compound (the host) is monitored as a second molecule (the guest) is incrementally added. If there is an interaction between the two molecules, changes in the chemical shifts of the protons of this compound will be observed.

The magnitude of the chemical shift change (Δδ) for a particular proton upon addition of the guest is related to the strength and geometry of the interaction. Protons that are directly involved in the binding interface will typically show the largest changes in their chemical shifts. By plotting the change in chemical shift against the molar ratio of the guest to the host, a binding isotherm can be generated. This data can then be fitted to a suitable binding model to determine the association constant (Kₐ) and the stoichiometry of the complex.

Mass Spectrometry and Elemental Composition Determination

The precise molecular mass and elemental composition of this compound are fundamental parameters confirmed through high-resolution mass spectrometry and elemental combustion analysis. These techniques provide definitive evidence for the compound's molecular formula.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with a high degree of accuracy. This technique distinguishes between compounds that have the same nominal mass but different elemental compositions. For this compound, the monoisotopic mass has been calculated to be 158.073164938 Da. nih.gov This value corresponds to the molecular formula C₁₁H₁₀O.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₀O | nih.gov |

| Exact Monoisotopic Mass | 158.073164938 Da | nih.gov |

Elemental combustion analysis is a cornerstone technique for determining the stoichiometric composition of an organic compound. libretexts.org In this process, a sample is burned in an excess of oxygen, and the resulting combustion products—typically carbon dioxide and water—are collected and weighed. chemteam.info From these measurements, the mass percentages of carbon and hydrogen in the original sample can be calculated. ucalgary.ca The percentage of oxygen is often determined by subtracting the sum of the carbon and hydrogen percentages from 100%. chemteam.infoucalgary.ca

For this compound (C₁₁H₁₀O), the theoretical elemental composition is derived from its molecular formula and the atomic weights of its constituent elements.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 83.58 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 6.37 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.12 |

| Total | | | | 158.200 | 100.00 |

X-ray Diffraction Crystallography

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. nih.gov

The definitive three-dimensional structure of a molecule in the solid state can be elucidated using single-crystal X-ray diffraction. This method involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com The analysis of this pattern allows for the determination of critical structural parameters, including:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Space Group: The description of the crystal's symmetry.

Atomic Coordinates: The precise position of each non-hydrogen atom in the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, providing insight into the molecular geometry.

While single-crystal X-ray diffraction is the gold standard for solid-state structure determination, specific crystallographic data for this compound has not been detailed in the available literature.

The study of crystal packing reveals how individual molecules arrange themselves in the solid state, governed by various non-covalent intermolecular interactions. mdpi.com Based on the structure of this compound, which features a hydroxyl group and an extended aromatic naphthalene system, several key interactions are expected to influence its crystal packing.

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. cymitquimica.com It is anticipated that strong O-H···O hydrogen bonds would be a dominant feature in the crystal structure, linking molecules into chains, dimers, or more complex networks.

π-π Stacking: The planar, electron-rich naphthalene rings are expected to interact via π-π stacking. These interactions, where the aromatic rings arrange in a face-to-face or offset manner, are crucial in the packing of many aromatic compounds. mdpi.com

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability, phase transitions (like melting and boiling points), and decomposition of a compound. Specific thermal analysis data for this compound is not presently available in the consulted research. Such analysis would be expected to reveal its melting point and the temperature range over which it remains stable before undergoing thermal decomposition.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are pivotal in assessing the thermal stability and decomposition pathways of this compound and its derivatives. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.

For coordination complexes involving naphthol-derived ligands, these analyses provide critical information on the loss of solvent molecules (like water) and the subsequent decomposition of the organic ligand and complex. For instance, in a hypothetical TGA study of a hydrated metal complex of this compound, distinct mass loss steps would be observed. The initial weight loss at lower temperatures (typically below 150°C) corresponds to the removal of lattice or coordinated water molecules. Subsequent, more drastic mass losses at higher temperatures indicate the decomposition of the this compound ligand, ultimately leaving a metal oxide residue.

DTA curves complement TGA data by showing corresponding endothermic peaks for dehydration and exothermic peaks for the oxidative decomposition of the organic moiety. The stability of a series of metal complexes can be compared by observing the onset temperatures of decomposition. For example, thermal studies on mixed ligand complexes of La(III) and Ce(III) with 1-nitroso-2-naphthol (B91326) (a related compound) and amino acids demonstrated their non-electrolytic nature and provided data that was in accordance with their proposed structures.

Table 1: Illustrative TGA/DTA Data for a Hypothetical Metal Complex of this compound

| Temperature Range (°C) | Mass Loss (%) | TGA Event | DTA Peak | Interpretation |

|---|---|---|---|---|

| 80-120 | ~5% | Step 1 | Endothermic | Loss of lattice water molecules |

| 250-400 | ~45% | Step 2 | Exothermic | Decomposition of the this compound ligand |

| >400 | - | Stable Residue | - | Formation of stable metal oxide |

Complementary Advanced Characterization Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is an indispensable tool for studying coordination complexes of this compound with paramagnetic metal ions, such as Cu(II), Co(II), or Mn(II).

The EPR spectrum provides detailed information about the electronic structure and the coordination environment of the metal center. Key parameters derived from the spectrum, such as the g-factor and hyperfine coupling constants, reveal the geometry of the complex (e.g., octahedral, square planar) and the nature of the metal-ligand bonding. For instance, the degree of covalency in the metal-ligand bond can be inferred from these parameters. Studies on copper(II) complexes with oxindolimine ligands have shown that combining experimental EPR data with theoretical DFT calculations can accurately determine the geometry and spin density distribution of the complexes. For a d⁹ metal center like copper(II), EPR is a powerful technique for gathering structural information that is often inaccessible via NMR.

Molar Conductivity and Magnetic Susceptibility Measurements for Coordination Complexes

Molar Conductivity: This technique measures the electrical conductivity of a solution of a coordination complex to determine whether it is an electrolyte or non-electrolyte. The data helps establish if anions are coordinated directly to the metal ion (within the coordination sphere) or exist as free counter-ions in the solution. For example, complexes of this compound dissolved in a solvent like DMF or methanol (B129727) would be classified based on their molar conductance values. Low values typically indicate a non-electrolytic nature, suggesting that any anions are part of the coordination sphere. Conversely, higher values corresponding to 1:1, 1:2, or 1:3 electrolytes indicate the presence of one, two, or three free ions per formula unit, respectively.

Magnetic Susceptibility: This measurement determines the magnetic properties of a substance, specifically whether it is paramagnetic (attracted to a magnetic field) or diamagnetic (weakly repelled). For coordination complexes of this compound with transition metals, this technique is crucial for determining the number of unpaired electrons in the metal's d-orbitals. This information allows for the assignment of the complex's geometry and spin state (high-spin vs. low-spin). For example, an octahedral Co(II) complex (d⁷) could have three unpaired electrons (high-spin) or one unpaired electron (low-spin). The experimentally measured magnetic moment can distinguish between these possibilities. Research on metal complexes with 1-nitroso-2-naphthol has utilized magnetic susceptibility to confirm octahedral geometries.

Table 2: Representative Molar Conductivity and Magnetic Moment Data for Hypothetical this compound Complexes

| Complex Formula | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) in DMF | Electrolytic Nature | Magnetic Moment (B.M.) | Inferred Geometry/Spin State |

|---|---|---|---|---|

| [Co(L)₂Cl₂] | 12.5 | Non-electrolyte | 4.95 | High-spin Octahedral Co(II) |

| [Ni(L)₂] | 8.9 | Non-electrolyte | 0 | Square Planar Ni(II) |

| [Cu(L)₂]Cl₂ | 145.2 | 1:2 Electrolyte | 1.82 | Distorted Octahedral Cu(II) |

(L represents the deprotonated this compound ligand)

Scanning Electron Microscopy (SEM) for Surface Morphology Investigation

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology, topography, and composition of solid materials. For this compound, which can exist as a powder or crystals, SEM can reveal details about particle size, shape, and surface texture. When incorporated into larger structures, such as modified zeolites for catalytic applications or as part of a polymer matrix, SEM is essential for visualizing the distribution and surface characteristics of the compound. For example, in studies involving the methylation of naphthalene over zeolites, SEM was used to characterize the crystal morphology and size of the catalyst materials, which is crucial for understanding their shape-selectivity and performance.

Cyclic Voltammetry for Electrochemical Characterization

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a species in solution. By scanning the potential of an electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of a compound. Investigations into the electrochemical oxidation of naphthalene derivatives, including various naphthols, have been conducted using CV on glassy carbon or platinum electrodes.

For this compound, a CV experiment would reveal its oxidation potential, providing insight into its susceptibility to electron transfer reactions. The voltammogram for 2-naphthol, a closely related compound, shows irreversible oxidation peaks during anodic polarization, which is attributed to the formation of naphthoxyl radicals that can lead to polymerization on the electrode surface. Similar studies on this compound would help to understand its electrochemical behavior, the number of electrons transferred during oxidation, and the stability of the resulting radical species.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems. For a molecule such as 6-Methylnaphthalen-2-ol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its properties.

The first step in many computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of the fused naphthalene (B1677914) ring system, the hydroxyl group, and the methyl group. These calculations are crucial as the geometric structure fundamentally influences the electronic properties of the molecule.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.36 - 1.42 | 118 - 122 |

| C-O (hydroxyl) | ~1.36 | - |

| O-H (hydroxyl) | ~0.96 | - |

| C-C (methyl) | ~1.51 | - |

| C-C-O | - | ~118 |

| C-O-H | - | ~109 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

For naphthalene derivatives, the HOMO is typically a π-orbital delocalized over the aromatic rings, and the LUMO is a corresponding π*-antibonding orbital. The presence of the electron-donating hydroxyl and methyl groups on the naphthalene ring system in this compound is expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to unsubstituted naphthalene. A study on 1-(chloromethyl)-2-methylnaphthalene showed that a lower HOMO-LUMO energy gap can explain charge transfer interactions within the molecule.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | -6.15 | -1.35 | 4.80 |

| 2-Naphthol (B1666908) | -5.80 | -1.20 | 4.60 |

| This compound (Estimated) | -5.75 | -1.15 | 4.60 |

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. DFT calculations can be used to predict and quantify the NLO properties of molecules, such as the first-order hyperpolarizability (β). A high β value is indicative of a significant NLO response. For organic molecules, a large NLO response is often associated with a significant intramolecular charge transfer, which can be facilitated by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the hydroxyl and methyl groups act as electron donors, and the naphthalene system serves as the π-bridge. While it lacks a strong electron-accepting group, the inherent asymmetry and charge distribution can still lead to a measurable NLO response. Theoretical studies on similar donor-π systems have shown that DFT methods can effectively predict their NLO properties.

| Compound | Dipole Moment (Debye) | First Hyperpolarizability (β) (esu) |

| p-Nitroaniline (reference) | 6.2 | 9.2 x 10⁻³⁰ |

| 2-Naphthol | ~1.5 | (Not available) |

| This compound (Estimated) | ~1.6 | (Requires specific calculation) |

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For this compound, theoretical studies could explore various reaction pathways, such as electrophilic aromatic substitution or oxidation reactions.

For instance, a theoretical study on the oxidation of 2-naphthol by hydroxyl radicals investigated the favorability of different reaction sites and identified the resulting transient species. researchgate.net Such studies for this compound would likely show that the electron-rich naphthalene ring is susceptible to electrophilic attack, with the positions ortho and para to the activating hydroxyl and methyl groups being the most probable sites of reaction.

Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. By predicting the energies and oscillator strengths of electronic transitions, TD-DFT can aid in the interpretation of experimental UV-Vis spectra. For this compound, TD-DFT calculations would likely predict π-π* transitions characteristic of the naphthalene chromophore. The positions of these absorption bands would be influenced by the auxochromic hydroxyl and methyl groups. A computational study on a related naphthalene derivative, 1-(chloromethyl)-2-methylnaphthalene, demonstrated the use of TD-DFT to understand its electronic transitions in both the gas phase and in solution.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions. In an MEP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. The aromatic rings would also exhibit negative potential, characteristic of π-electron systems. The hydrogen atom of the hydroxyl group would be a site of positive potential. Such a map provides a clear and intuitive picture of the molecule's reactivity and its potential for forming hydrogen bonds.

Analysis of Chemical Reactivity Descriptors

Chemical reactivity descriptors, derived from quantum chemical calculations like Density Functional Theory (DFT), are fundamental in predicting the chemical behavior of a molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the gap between them.

The HOMO energy is associated with the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. worldwidejournals.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. worldwidejournals.comwikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. wikipedia.orgpmf.unsa.ba

Other global reactivity descriptors can be calculated from HOMO and LUMO energies, such as chemical hardness (η), which measures resistance to change in electron distribution, and electronic chemical potential (μ), which is related to electronegativity. pmf.unsa.ba The global electrophilicity index (ω) is another key descriptor that quantifies the energy lowering of a molecule when it is saturated with electrons from the environment.

Table 1: Hypothetical Chemical Reactivity Descriptors for this compound This table is illustrative and based on general principles of quantum chemistry, as specific experimental or computational values for this compound are not readily available in the cited literature.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) | Significance |

| HOMO Energy | EHOMO | - | -5.2 | Electron-donating capacity |

| LUMO Energy | ELUMO | - | -0.8 | Electron-accepting capacity |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.4 | Chemical reactivity and stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.2 | Resistance to charge transfer |

| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.0 | Tendency to escape from an equilibrium state |

| Electrophilicity Index | ω | μ2 / 2η | 2.05 | Propensity to accept electrons |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). researchgate.net This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds.

In a typical molecular docking study, the three-dimensional structure of the target receptor is obtained from a repository like the Protein Data Bank. mdpi.com The structure of the ligand, in this case, this compound, is generated and optimized to its lowest energy conformation. Docking software then systematically samples a large number of possible orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding affinity.

The results of docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the naphthalene ring system provides a large hydrophobic surface for interaction.

While specific docking studies featuring this compound are not detailed in the available literature, research on similar naphthol-containing compounds has demonstrated their potential to interact with various biological targets, including enzymes. ekb.eg For example, a hypothetical docking of this compound into an enzyme's active site could predict a binding energy and identify specific amino acid residues that form crucial contacts. These predictions can validate experimental findings or guide the design of more potent derivatives. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme This table is for illustrative purposes to demonstrate the typical output of a molecular docking simulation.

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond with -OH group |

| Val523, Leu352 | Hydrophobic interaction with naphthalene ring | ||

| Ser530 | Hydrogen Bond with -OH group |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, complementing the static view offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of ligand-receptor complexes and explore conformational changes.

Following a molecular docking study, the most promising ligand-receptor complex is often subjected to MD simulations. The complex is placed in a simulated biological environment, typically a box of water molecules and ions, and the system's trajectory is calculated by solving Newton's equations of motion for every atom.

These simulations, which can span from nanoseconds to microseconds, allow researchers to observe the stability of the ligand in the binding pocket. Key metrics such as the root-mean-square deviation (RMSD) of the ligand's position are monitored. A stable RMSD value over time suggests that the ligand remains securely bound in its predicted pose. Furthermore, MD simulations can reveal how the protein or DNA might change its conformation to better accommodate the ligand, a phenomenon known as induced fit. Such simulations are crucial for validating docking results and gaining a deeper understanding of the binding thermodynamics and kinetics. nih.govrsc.org

For this compound, an MD simulation could confirm the stability of its binding to a target like DNA or an enzyme active site. nih.gov The simulation could track the persistence of key hydrogen bonds and hydrophobic contacts identified in docking, providing stronger evidence for the predicted binding mode.

Advanced Applications in Materials Science and Optoelectronics

Development of Nonlinear Optical (NLO) Materials

Schiff base derivatives of the naphthalen-2-ol framework have emerged as a promising class of organic nonlinear optical (NLO) materials. Their molecular structure, characterized by an electron-donating hydroxyl group and an electron-accepting imine group connected by a π-conjugated system, facilitates efficient charge transfer, which is a key requirement for high NLO response.

The fabrication of NLO materials based on naphthalen-2-ol derivatives primarily involves the synthesis of specific organic compounds and their subsequent growth into high-quality single crystals. A common synthetic route is the condensation reaction between 2-hydroxy-1-naphthaldehyde (B42665) and various substituted anilines to form Schiff bases. researchgate.netspringerprofessional.de For instance, the compound (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol (E4FMN) is synthesized and then grown into a single crystal using a slow evaporation technique over several days. researchgate.net This method allows for the formation of large, ordered crystals with a non-centrosymmetric structure, a prerequisite for second-order NLO effects like frequency conversion. researchgate.netpageplace.de The molecular structure and crystalline arrangement are confirmed using techniques such as single-crystal X-ray diffraction, FT-IR, and NMR spectroscopy. researchgate.netspringerprofessional.de

The NLO performance of these materials is evaluated using techniques like the Z-scan method, which measures the nonlinear absorption and refraction. springerprofessional.deresearchgate.net Studies on compounds such as E4FMN and 1-((E)-(4-methoxyphenylimino)methyl)naphthalen-2-ol (E4MMN) reveal strong third-order NLO properties, making them suitable for optical limiting and switching. researchgate.netspringerprofessional.de

Optical limiting materials protect sensitive optical sensors by exhibiting high transmittance at low input laser intensities and low transmittance at high intensities. researchgate.net The E4MMN crystal, for example, shows a reverse saturable absorption pattern, which is attributed to a two-photon absorption process. springerprofessional.de Its high nonlinear absorption coefficient (β) and low onset optical limiting threshold indicate its effectiveness as an optical limiter. springerprofessional.de Similarly, the calculated third-order NLO susceptibility (χ(3)) and second-order hyperpolarizability (γ) for the E4FMN crystal confirm its potential for use in frequency tripling and optical switching applications. researchgate.net

| Compound | Nonlinear Absorption Coefficient (β) | Third-Order NLO Susceptibility (χ(3)) | Optical Limiting Threshold | Reference |

|---|---|---|---|---|

| 1-((E)-(4-methoxyphenylimino)methyl)naphthalen-2-ol (E4MMN) | 2.40 × 10-10 m/W | - | 1.22 × 1012 W/m2 | springerprofessional.de |

| (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol (E4FMN) | - | 1.84 × 10-5 esu | - | researchgate.net |

The robust NLO properties of naphthalen-2-ol derivatives position them as strong candidates for integration into various optoelectronic device architectures. Their demonstrated performance in optical switching and limiting suggests direct applications in devices designed to protect sensors from high-intensity laser damage and to modulate optical signals in communication systems. researchgate.netspringerprofessional.deacs.org The ability to tune the NLO response by modifying the molecular structure allows for the creation of materials tailored for specific device requirements. researchgate.net Furthermore, the development of flexible organic crystals from related Schiff bases opens possibilities for their use in tunable optoelectronics and flexible photonic integrated circuits. nih.gov

Chemo-sensing and Ion Recognition Systems

Derivatives of 6-Methylnaphthalen-2-ol are highly effective in the design of chemo-sensors, particularly for the detection of anions. The design incorporates a recognition site (receptor) and a signaling unit within the same molecule. The interaction between the target ion and the receptor induces a change in the signaling unit, resulting in a measurable optical response, such as a change in color or fluorescence. dergipark.org.trresearchgate.net

The design of colorimetric anion sensors based on the naphthalen-2-ol scaffold typically involves creating Schiff base derivatives that can act as hydrogen-bond donors. dergipark.org.trresearchgate.net A common synthesis involves the reaction of a hydroxyl-naphthaldehyde derivative with various amines, such as those containing benzothiazole (B30560) or other heterocyclic moieties. dergipark.org.trmdpi.com The resulting molecule possesses acidic protons (from the hydroxyl group) and imine groups that can interact with anions. dergipark.org.tr This interaction, often a hydrogen bond that can lead to deprotonation, alters the intramolecular charge transfer characteristics of the molecule, causing a distinct and visible color change from its original state. dergipark.org.trresearchgate.net For example, a sensor solution may change from yellow to orange or red upon binding with a specific anion. researchgate.netnih.gov

A critical aspect of a chemo-sensor is its ability to detect a specific ion selectively in the presence of other, potentially interfering ions. The selectivity of naphthalen-2-ol-based sensors is investigated by testing their response to a wide range of different anions. dergipark.org.trmdpi.com For instance, a benzothiazole-based Schiff base sensor demonstrated significant colorimetric changes for anions like Fluoride (F⁻), Cyanide (CN⁻), Acetate (B1210297) (AcO⁻), Dihydrogen phosphate (B84403) (H₂PO₄⁻), and Hydroxide (OH⁻), while showing no response to halides like Bromide (Br⁻) and Iodide (I⁻). dergipark.org.tr

Sensitivity, which defines the lowest concentration of an ion that can be detected, is another key performance metric. This is often quantified by the limit of detection (LOD). Sensors derived from this framework have demonstrated high sensitivity, with detection limits reaching the micromolar (μM) and even nanomolar (nM) range for certain ions. mdpi.combohrium.com

| Sensor Structure Type | Target Anion(s) | Observed Response | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Benzothiazole Schiff Base | F⁻, CN⁻, AcO⁻, H₂PO₄⁻, OH⁻ | Color change | Not specified | dergipark.org.tr |

| Benzothiazole Schiff Base | Cyanide (CN⁻) | Colorimetric and fluorescent change | 1.0 × 10-6 M | mdpi.com |

| Benzo[d]thiazol Schiff Base | Copper (Cu²⁺) | Fluorescence enhancement, color change | 0.0016 µM | bohrium.com |

| Benzo[d]thiazol Schiff Base | Silver (Ag⁺) | Fluorescence enhancement, color change | 0.00389 µM | bohrium.com |

Organic Electronic and Photonic Devices

The incorporation of naphthalene-based moieties is a key strategy in designing novel materials for organic electronic and photonic applications. The extended aromatic system of this compound provides a robust scaffold for tuning the electronic and light-emitting properties of derivative compounds.

While this compound itself is not typically the primary luminophore, it serves as a critical precursor for synthesizing photoactive compounds. The photoluminescence (PL) properties often arise from its derivatives, such as Schiff base metal complexes. For instance, Schiff base complexes of nickel(II) derived from naphthalen-2-ol have been shown to be synthetically feasible and cost-effective phosphors. Research into such complexes involves detailed characterization of their emission and excitation spectra to determine their suitability for light-emitting applications. For example, a Ni(II) complex synthesized from a naphthalen-2-ol derivative exhibited green light emission upon excitation.

Furthermore, studies on other metal complexes, such as those with Zn(II) and Cd(II), have demonstrated that while the organic ligand alone may not be fluorescent, coordination with a metal ion can induce strong luminescence. This highlights the role of the naphthalene (B1677914) structure as a tunable platform for developing new luminescent materials.

The development of derivatives from naphthalen-2-ol is a promising avenue for creating materials for Organic Light-Emitting Diodes (OLEDs). Schiff base metal complexes incorporating the naphthalen-2-ol structure have been investigated as phosphors for OLEDs. A notable example is a green-emitting Ni(II) complex phosphor prepared from a Schiff base of 1-[(4-butylphenyl)imino]methyl naphthalen-2-ol, which was evaluated for its photophysical properties for potential use in OLEDs. Similarly, hybrid materials containing complex binaphthol ligands have been reported to exhibit luminescence quantum yields as high as 0.42, demonstrating their suitability for OLED applications. researchgate.net These findings underscore the potential of using this compound as a foundational element for designing efficient and cost-effective emitters for next-generation displays and lighting.

The optical band gap is a critical parameter that determines the electronic and optical properties of a material, defining its potential use in optoelectronic devices. For materials derived from this compound, the extended π-conjugation of the naphthalene ring system plays a significant role in establishing the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific experimental values for the optical band gap of this compound are not widely documented, it can be determined experimentally from the onset of the absorption edge in its UV-Vis spectrum. For context, related organic nonlinear optical crystals have been reported with optical band gaps in the range of 3.50 eV to 3.66 eV. mdpi.commdpi.com In polymers, the incorporation of naphthalene structures is known to influence optical properties, leading to materials with a high refractive index. For example, co-polycarbonates containing binaphthalene structures have been synthesized that possess a high refractive index of 1.6753 and an Abbe number of 18.7, making them suitable for optical applications.

Polymer Chemistry and Advanced Material Engineering

In polymer science, this compound is a precursor to monomers used in the synthesis of high-performance polymers, particularly polycarbonates. The rigid and aromatic nature of the naphthalene unit can impart superior thermal stability and mechanical strength to the resulting polymer chains.

Aromatic polycarbonates are a class of engineering thermoplastics known for their exceptional thermal, mechanical, and optical properties. While many commercial polycarbonates are based on bisphenol A, there is growing interest in naphthalene-containing polycarbonates for enhanced performance. Naphthalene-based diols are used as monomers in polycondensation reactions, typically through transesterification with diphenyl carbonate (DPC), to produce specialty polycarbonates.

A common synthetic route is molten transesterification, where naphthalene-based diol monomers are reacted with DPC at high temperatures. For instance, a series of co-polycarbonates has been successfully prepared using monomers like 9,9'-bis[6-(2-hydroxyethoxy)naphthyl]fluorene (BNEF) and 2,2'-bis(2-hydroxyethoxy)-1,1'-binaphthalene (BHEBN). This compound serves as a fundamental starting material for creating such advanced diol monomers.

A key advantage of incorporating the naphthalene moiety into a polymer backbone is the significant improvement in thermal stability. The rigid structure of the naphthalene ring restricts segmental motion and increases the glass transition temperature (Tg) and the thermal degradation temperature (Td) of the polymer. Aromatic-aromatic polycarbonates generally exhibit good thermal stability up to 250 °C.

Studies on co-polycarbonates synthesized with varying ratios of naphthalene-based diols demonstrate this effect clearly. As the concentration of the rigid, fluorene-containing binaphthyl monomer (BNEF) increases relative to a more flexible binaphthyl monomer (BHEBN), both the glass transition temperature and the decomposition temperature of the resulting polycarbonate rise substantially. The Tg can be systematically tuned from 118.0 °C to 200.0 °C, while the initial decomposition temperature (Td, at 5% weight loss) increases from 325.7 °C to 373.2 °C. This illustrates the profound impact of the naphthalene structure on creating robust, high-temperature resistant materials.

Table 1: Thermal Properties of Naphthalene-Based Co-polycarbonates Data sourced from a study on co-polycarbonates synthesized from 2,2'-bis(2-hydroxyethoxy)-1,1'-binaphthalene (BHEBN, corresponding to PC-0) and 9,9'-bis[6-(2-hydroxyethoxy)naphthyl]fluorene (BNEF, corresponding to PC-100).

| Polymer Sample (Increasing BNEF content) | Glass Transition Temperature (Tg, °C) | Initial Decomposition Temperature (Td,5%, °C) |

|---|---|---|

| PC-0 | 118.0 | 325.7 |

| PC-20 | 131.9 | 330.1 |

| PC-40 | 147.6 | 338.9 |

| PC-60 | 163.1 | 341.6 |

| PC-80 | 180.9 | 359.8 |

| PC-100 | 200.0 | 373.2 |

Biological Activity and Pharmacological Research Endeavors

Antitumor and Anticancer Potential

The naphthalene (B1677914) scaffold, a core component of 6-Methylnaphthalen-2-ol, is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds investigated for their therapeutic potential. Derivatives incorporating this bicyclic aromatic system have been the focus of extensive research, particularly in the realm of oncology. These studies explore their ability to inhibit cancer cell proliferation, induce programmed cell death, and interact with crucial biomolecules like DNA.

Dioncoquinones are a class of naturally occurring naphthoquinone compounds that have garnered interest for their significant anti-tumoral properties. nih.gov Research has highlighted the potent activity of these compounds against various cancer cell lines.

Notably, dioncoquinone A and dioncoquinone B have demonstrated high activity against multiple myeloma cells, with efficacy comparable to the established DNA-alkylating agent melphalan, a standard therapy for this type of cancer. nih.gov Importantly, this cytotoxic activity against cancer cells was observed without significant toxicity toward normal blood cells, suggesting a favorable selectivity profile. nih.gov

Further investigations into dioncoquinone B and related synthetic naphthoquinones have revealed them to be potent "anti-austerity" agents against human PANC-1 pancreatic cancer cells. elsevierpure.comdoaj.org Pancreatic cancer cells are known for their ability to survive in nutrient-deprived environments, a characteristic known as austerity. Compounds that preferentially target these adapted cells are of significant therapeutic interest. Studies showed that certain naphthoate esters derived from this class of compounds exhibited the strongest activity, with PC50 values as low as 0.42 μM. elsevierpure.comdoaj.org The mechanism of action for this anti-austerity effect may involve the suppression of the Akt signaling pathway, a crucial survival pathway in cancer cells. elsevierpure.comdoaj.org Structure-activity relationship (SAR) studies have begun to elucidate the chemical features necessary for this biological activity, indicating that specific hydroxylation patterns on the naphthoquinone core are crucial for enhancing anti-tumoral effects while minimizing general cytotoxicity. nih.gov

The hybridization of naphthalene and thiazole (B1198619) moieties has led to the development of novel derivatives with significant anticancer potential. These compounds have been synthesized and evaluated against a range of human cancer cell lines, demonstrating promising cytotoxic activity.

One study focused on two newly synthesized ligands, HL1 and HL2, which are thiazole-naphthyl derivatives. Their antitumor activity was assessed against the human hepatocellular carcinoma cell line, HepG2. The results, as summarized in the table below, indicated that both compounds possessed significant activity, with HL2 being notably more potent than HL1. The half-maximal inhibitory concentration (IC50) for HL2 was 3.2 µM, compared to 7.3 µM for HL1.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| HL1 (1-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol) | HepG2 | 7.3 ± 0.3 |

| HL2 (1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol) | HepG2 | 3.2 ± 0.1 |

Data sourced from: International Journal of Biological Macromolecules, 2025. nih.gov